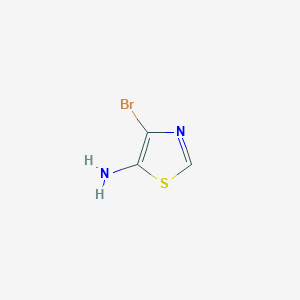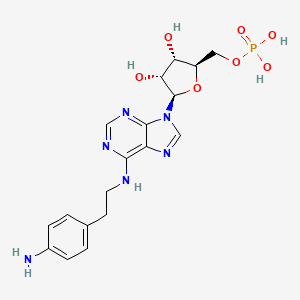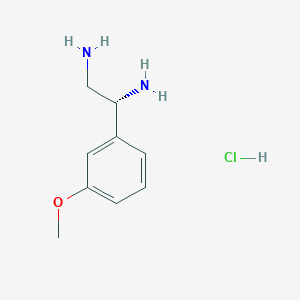
(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-methoxybenzaldehyde with an amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(3-Methoxyphenyl)ethane-1,2-diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Imines, amides
Reduction: Amine derivatives
Substitution: Substituted amines, ethers
科学的研究の応用
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Employed in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The methoxy group and diamine moiety play crucial roles in binding to the active sites, influencing the compound’s efficacy and selectivity.
類似化合物との比較
Similar Compounds
(S)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride: The enantiomer of the compound with different chiral properties.
1-(3-Methoxyphenyl)ethane-1,2-diamine: The non-chiral form without the hydrochloride salt.
1-(3-Methoxyphenyl)ethane-1,2-diol: A structurally similar compound with a diol group instead of diamine.
Uniqueness
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is unique due to its chiral nature and the presence of both methoxy and diamine functional groups. These features contribute to its specific binding properties and reactivity, making it valuable in various research applications.
特性
CAS番号 |
1381929-15-2 |
|---|---|
分子式 |
C9H15ClN2O |
分子量 |
202.68 g/mol |
IUPAC名 |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9H,6,10-11H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
MZYLZQBTLXJDCA-FVGYRXGTSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@H](CN)N.Cl |
正規SMILES |
COC1=CC=CC(=C1)C(CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



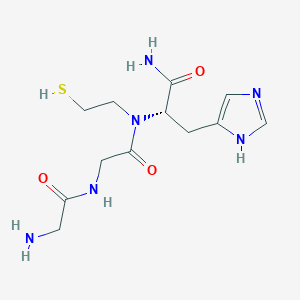
![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
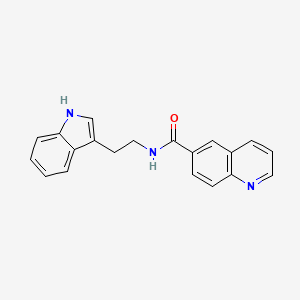
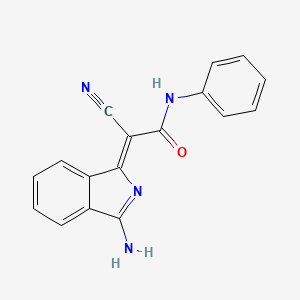
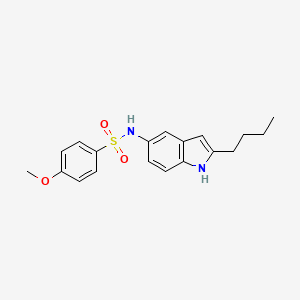
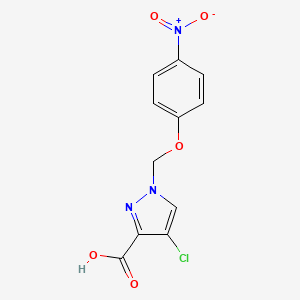
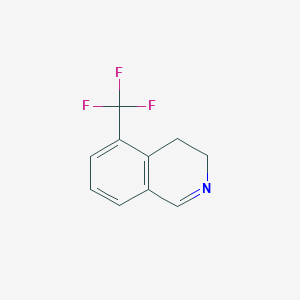

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
